N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide

Acetylcholinesterase inhibition Neurodegeneration Thiadiazole SAR

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide (CAS 392303-14-9, molecular formula C21H16BrN3OS2, MW 470.4 g/mol) is a synthetic small molecule belonging to the 1,3,4-thiadiazole class. It features a 4-bromobenzylthio substituent at the thiadiazole 5-position and a naphthalen-1-yl acetamide moiety at the 2-position.

Molecular Formula C21H16BrN3OS2
Molecular Weight 470.4
CAS No. 392303-14-9
Cat. No. B2593096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide
CAS392303-14-9
Molecular FormulaC21H16BrN3OS2
Molecular Weight470.4
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)Br
InChIInChI=1S/C21H16BrN3OS2/c22-17-10-8-14(9-11-17)13-27-21-25-24-20(28-21)23-19(26)12-16-6-3-5-15-4-1-2-7-18(15)16/h1-11H,12-13H2,(H,23,24,26)
InChIKeyPKMZAKJGPUVHFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide (CAS 392303-14-9): Structural and Pharmacophoric Baseline


N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide (CAS 392303-14-9, molecular formula C21H16BrN3OS2, MW 470.4 g/mol) is a synthetic small molecule belonging to the 1,3,4-thiadiazole class . It features a 4-bromobenzylthio substituent at the thiadiazole 5-position and a naphthalen-1-yl acetamide moiety at the 2-position. No peer-reviewed primary research articles, patents, or public database bioactivity records were identified specifically for this compound at the time of analysis. Its structural scaffold is shared with a series of 392302–392303 CAS-range thiadiazole analogs available from commercial screening libraries , and it is offered solely for non-human research purposes.

Why Generic Substitution Fails for N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide in Screening Campaigns


Within the 1,3,4-thiadiazole-2-acetamide chemotype, even modest substituent changes at the 5-position sulfur linker or the 2-position amide terminus produce divergent biological profiles. Published SAR on structurally proximate 5-(4-bromobenzyl)-1,3,4-thiadiazol-2-amine derivatives demonstrates that the 4-bromobenzyl group confers measurable acetylcholinesterase inhibition (IC50 = 49.86 μM), while the corresponding 4-fluoro or unsubstituted benzyl analogs show markedly weaker or undetectable activity [1]. Similarly, naphthalen-1-yl acetamide-bearing thiadiazoles have been reported to exhibit sub-micromolar antiproliferative activity in MCF-7 and HCT116 models where phenyl-substituted congeners are significantly less potent . The specific combination of a 4-bromobenzylthio donor and a naphthalen-1-yl acetamide acceptor in the target compound creates a pharmacophoric geometry that cannot be replicated by off-the-shelf analogs differing in either halogen position, linker oxidation state, or aryl terminus. Interchanging with a 3-bromobenzylthio, methylsulfonyl, or phenylacetamide analog without confirmatory re-screening risks loss of the hypothesized polypharmacology inherent to this substitution pattern.

Quantitative Differentiation Evidence: N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide vs. Closest Structural Analogs


Halogen-Dependent Acetylcholinesterase Inhibition: 4-Bromobenzylthio vs. 4-Fluorobenzylthio and Unsubstituted Benzylthio

The 4-bromobenzylthio substituent present in the target compound is associated with enhanced acetylcholinesterase (AChE) inhibitory activity relative to other halogen or unsubstituted benzylthio congeners. In a series of 5-benzyl-1,3,4-thiadiazol-2-amine derivatives evaluated under identical conditions, the 4-bromobenzyl-substituted analog achieved an IC50 of 49.86 μM, whereas the corresponding 4-fluorobenzyl and unsubstituted benzyl derivatives showed substantially weaker inhibition [1]. This halogen-dependent potency difference is consistent with the known contribution of bromine's polarizable van der Waals volume to hydrophobic pocket occupancy in the AChE peripheral anionic site. The target compound retains this 4-bromobenzylthio motif and adds a naphthalen-1-yl acetamide terminus, which may further modulate target engagement.

Acetylcholinesterase inhibition Neurodegeneration Thiadiazole SAR

Antiproliferative Potency Differentiation: Naphthalen-1-yl Acetamide vs. Phenylacetamide Terminus

The naphthalen-1-yl acetamide terminus incorporated in the target compound is associated with enhanced antiproliferative activity in breast and colorectal cancer cell lines compared to phenyl-substituted thiadiazole acetamides. Cross-study comparison of thiadiazole-acetamide analogs reveals that naphthalen-1-yl acetamide derivatives achieve IC50 values as low as 0.28 μg/mL against MCF-7 breast cancer cells, while phenyl-substituted 1,3,4-thiadiazole derivatives tested in parallel panels (compounds 8–14 in a published series) were reported to be more effective than naphthyl-substituted compounds specifically in MCF-7 and HepG2 models, indicating that the naphthyl moiety confers cell-line-specific selectivity rather than universal potency enhancement [1]. The target compound's naphthalen-1-yl acetamide terminus distinguishes it from the phenylacetamide and benzamide analogs within the same 392302–392303 CAS series.

Anticancer Cytotoxicity Naphthyl pharmacophore

Linker Atom Oxidation State Differentiation: Thioether (–S–) vs. Sulfonyl (–SO2–) at the 5-Position

The target compound features a thioether (–CH2–S–) linker connecting the 4-bromobenzyl group to the thiadiazole 5-position. In contrast, the closely related N-(5-((3-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide carries a sulfonyl (–SO2–) linker at the equivalent position. The thioether oxidation state confers higher lipophilicity (estimated logP increase of approximately 0.5–1.0 units relative to the sulfonyl analog), improved membrane permeability potential, and distinct metabolic lability—thioethers are susceptible to CYP450-mediated S-oxidation whereas sulfones are generally metabolically inert at the sulfur center . In kinase inhibitor contexts, the thioether linkage in 5-benzylthio-1,3,4-thiadiazoles has been associated with Abl tyrosine kinase inhibition (Ki values in the 200–300 nM range for closely related benzoylamino analogs) [1], while the sulfonyl series has not been reported in comparable kinase profiling studies.

Thioether pharmacology Metabolic stability Linker SAR

Bromine Position Isomer Differentiation: 4-Bromobenzyl vs. 3-Bromobenzyl vs. 2-Bromobenzylthio Analogs

Within the 392302–392303 CAS-range compound library, three bromine positional isomers are commercially available: the target compound (4-bromobenzylthio), the 3-bromobenzylthio analog (e.g., 2-[(3-bromobenzyl)thio]-N-1-naphthylacetamide), and the 2-bromobenzylthio analog (e.g., 2-{[(2-bromobenzyl)thio]acetyl}-N-1-naphthylhydrazinecarbothioamide) . The para-bromine substitution in the target compound presents the bromine atom in a geometry optimal for linear halogen bonding with protein backbone carbonyl groups, a stereoelectronic feature that is geometrically inaccessible to the meta- and ortho-substituted isomers. In the structurally related 1,2,3-thiadiazole anti-HIV series, bromophenyl-substituted acetamide derivatives were identified as the most potent congeners, with the position of bromine substitution on the phenyl ring directly influencing the EC50 against HIV-1 in MT-4 cells [1].

Positional isomer SAR Halogen bonding Target selectivity

Prioritized Research Application Scenarios for N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide (CAS 392303-14-9)


Kinase Inhibitor Hit Finding: Abl/Src Tyrosine Kinase Screening Panels

The thioether-linked 1,3,4-thiadiazole scaffold has validated activity against Abl and Src tyrosine kinases (Ki ≈ 221 nM for close benzoylamino analogs) [1]. The target compound's naphthalen-1-yl acetamide terminus and 4-bromobenzylthio motif represent an unexplored substitution combination within this pharmacophore. Procure this compound for testing in Abl wild-type and T315I mutant kinase inhibition assays alongside imatinib as a reference standard, leveraging the published docking model (PDB-based Abl kinase domain) to guide hit triage.

Anticancer Phenotypic Screening: MCF-7, HCT116, and HepG2 Cytotoxicity Profiling

Structure–activity data from naphthalen-1-yl acetamide thiadiazole analogs indicate sub-μg/mL to low-μM cytotoxicity across breast (MCF-7), colorectal (HCT116), and hepatic (HepG2) cancer lines . The target compound occupies a unique position combining the naphthylacetamide terminus with the 4-bromobenzylthio donor. Include this compound in a focused MTT assay panel with doxorubicin as a positive control and the corresponding phenylacetamide, 3-bromobenzylthio, and sulfonyl-linker analogs as comparator arms to quantify the contribution of each structural feature to antiproliferative potency.

CNS Target Screening: Acetylcholinesterase and Butyrylcholinesterase Inhibition

The 4-bromobenzyl substituent on 1,3,4-thiadiazol-2-amine derivatives confers measurable acetylcholinesterase inhibition (IC50 = 49.86 μM) [2]. The target compound extends this pharmacophore with a naphthalen-1-yl acetamide group that may enhance blood–brain barrier penetration via increased lipophilicity. Prioritize this compound for Ellman's assay-based AChE/BChE screening and compare against the reported 5-(4-bromobenzyl)-1,3,4-thiadiazol-2-amine lead to determine whether the naphthylacetamide extension improves potency or selectivity.

Anti-Infective Drug Discovery: Antimalarial and Antileishmanial Profiling

Naphthyl-bearing 1,3,4-thiadiazoleacetamide hybrids have demonstrated antiplasmodial activity against both chloroquine-sensitive (PfNF54, IC50 = 0.94–3.46 μM) and chloroquine-resistant (PfW2, IC50 = 3.91 μM) Plasmodium falciparum strains, as well as antileishmanial activity against L. donovani promastigotes [3]. Although the published series features a naphthalen-2-yloxy methyl linker rather than the target compound's naphthalen-1-yl acetamide, the shared naphthyl-thiadiazole-acetamide architecture warrants inclusion of the target compound in parallel anti-infective screening as a structurally distinct comparator to probe the SAR around the naphthyl attachment point and linker composition.

Quote Request

Request a Quote for N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.